molecular formula C12H15NO5 B8390563 (1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol

(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol

Cat. No.: B8390563
M. Wt: 253.25 g/mol
InChI Key: DPTTWIJAEHFMBP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is a complex organic compound that features a cyclopropyl group, a methoxy group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitrophenol with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is unique due to the combination of its cyclopropyl, methoxy, and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol

InChI

InChI=1S/C12H15NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7H2,1H3/t10-/m0/s1

InChI Key

DPTTWIJAEHFMBP-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC[C@@H](C2CC2)O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C2CC2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Racemic 1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol (45.1 g, mmol) in 2/1 MeCN/1-PrOH (451 mL) was resolved by chiral chromatography resolution using a CHIRALPAK® AD-H (3×25 cm, 5 μm) column under the Chiral-SFC conditions. The chromatographic conditions employed an 85/15 mixture of CO2/i-PrOH as the mobile solvent with a flow rate of 130 mL/min at 35° C. with the BPR pressure maintained at 100 bar and detector wavelength at 234 nM. Each 0.7 mL injection required a run time of 7 min. The chiral purity of the R enantiomer was determined to be greater than 99.9% at 234 nm based on SFC/UV area % using analytical SFC conditions. Concentration of the resultant eluant under vacuum using a rotary evaporator yielded (R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol as yellow oil. Subsequent dissolution in 150 ml EtOH and reconcentration yielded the title compound in the form of a yellow oil, which solidified to form a light yellow solid (20.9 g) upon drying under high vacuum overnight. M.P. 77° C. 1H NMR (400 MHz, CDCl3): δ ppm 0.30-0.37 (m, 1H), 0.42-0.50 (m, 1H), 0.55-0.69 (m, 2H), 0.97-1.08 (m, 1H), 2.40-2.70 (bs, 1H), 3.41 (ddd, J=8.3, 8.3, 2.7 Hz, 1H), 3.93 (s, 3H), 4.10 (dd, J=9.3, 8.0 Hz, 1H), 4.23 (dd, J=9.3, 2.7 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 7.74 (d, J=2.2 Hz, 1H), 7.89 (dd, J=8.8, 2.2 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ ppm 153.7, 149.2, 141.7, 117.6, 111.5, 106.7, 74.4, 73.5, 56.2, 13.4, 2.7, 2.0. HPLC: 6.26 min retention time, 98.7% API; ZORBAX® column SB C18 4.6×75 mm; flow rate 2.5 ml/min; Gradient solvent system: from 100% A:0% B to 0% A:100% B for 8 min (Solvent A: 10% MeOH-90% H2O=0.2% H3PO4; Solvent B: 90% MeOH-10% H2O+0.2% H3PO4) Detection at 220 nm. LC/MS: m/e=254.3 (M+H).
Quantity
45.1 g
Type
reactant
Reaction Step One
[Compound]
Name
MeCN 1-PrOH
Quantity
451 mL
Type
reactant
Reaction Step Two
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant eluant
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Racemic 1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol (45.1 g, mmol) in 2/1 MeCN/i-PrOH (451 mL) was resolved by chiral chromatography resolution using a CHIRALPAK® AD-H (3×25 cm, 5 μm) column under the Chiral-SFC conditions. The chromatographic conditions employed an 85/15 mixture of CO2/i-PrOH as the mobile solvent with a flow rate of 130 mL/min at 35° C. with the BPR pressure maintained at 100 bar and detector wavelength at 234 nM. Each 0.7 mL injection required a run time of 7 min. The chiral purity of the R enantiomer was determined to be greater than 99.9% at 234 nm based on SFC/UV area % using analytical SFC conditions. Concentration of the resultant eluant under vacuum using a rotary evaporator yielded (R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol as yellow oil. Subsequent dissolution in 150 ml EtOH and reconcentration yielded the title compound in the form of a yellow oil which solidified to form a light yellow solid (20.9 g) upon drying under high vacuum overnight. M.P. 77° C. 1H NMR (400 MHz, CDCl3): δ 0.30-0.37 (m, 1H), 0.42-0.50 (m, 1H), 0.55-0.69 (m, 2H), 0.97-1.08 (m, 1H), 2.40-2.70 (bs, 1H), 3.41 (ddd, J=8.3, 8.3, 2.7 Hz, 1H), 3.93 (s, 3H), 4.10 (dd, J=9.3, 8.0 Hz, 1H), 4.23 (dd, J=9.3, 2.7 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 7.74 (d, J=2.2 Hz, 1H), 7.89 (dd, J=8.8, 2.2 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ 153.7, 149.2, 141.7, 117.6, 111.5, 106.7, 74.4, 73.5, 56.2, 13.4, 2.7, 2.0. HPLC: 6.26 min retention time, 98.7% API; ZORBAX® column SB C18 4.6×75 mm; flow rate 2.5 ml/min; Gradient solvent system: from 100% A:0% B to 0% A:100% B for 8 min (Solvent A: 10% MeOH 90% H2O=0.2% H3PO4; Solvent B: 90% MeOH−10% H2O+0.2% H3PO4) Detection at 220 run. LC/MS: m/e=254.3 (M+H).
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant eluant
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
451 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.